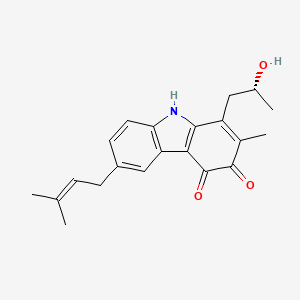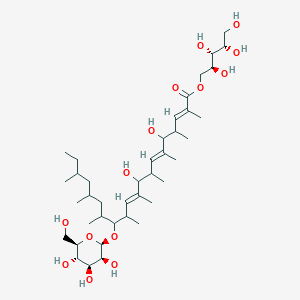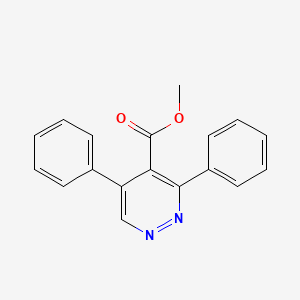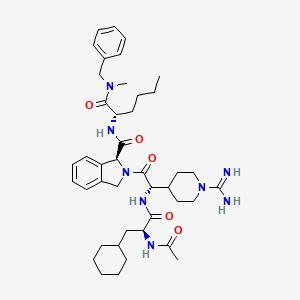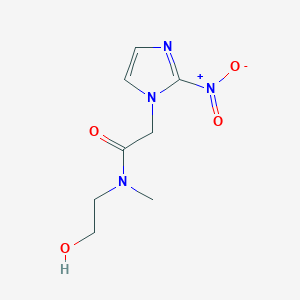![molecular formula C27H31BrCl2O7 B1251060 (1S,2S,4R,12S,13R,15R,18R)-2-bromo-8-[(2R,3S)-1,1-dichloro-3-hydroxy-3-[(2R,4R)-4-methyl-5-oxooxolan-2-yl]propan-2-yl]-18-hydroxy-9,13-dimethyl-17,19-dioxapentacyclo[13.3.1.01,13.04,12.05,10]nonadeca-5(10),6,8-trien-11-one](/img/structure/B1251060.png)
(1S,2S,4R,12S,13R,15R,18R)-2-bromo-8-[(2R,3S)-1,1-dichloro-3-hydroxy-3-[(2R,4R)-4-methyl-5-oxooxolan-2-yl]propan-2-yl]-18-hydroxy-9,13-dimethyl-17,19-dioxapentacyclo[13.3.1.01,13.04,12.05,10]nonadeca-5(10),6,8-trien-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,4R,12S,13R,15R,18R)-2-bromo-8-[(2R,3S)-1,1-dichloro-3-hydroxy-3-[(2R,4R)-4-methyl-5-oxooxolan-2-yl]propan-2-yl]-18-hydroxy-9,13-dimethyl-17,19-dioxapentacyclo[13.3.1.01,13.04,12.05,10]nonadeca-5(10),6,8-trien-11-one is a natural product found in Terpios hoshinota with data available.
Scientific Research Applications
Asymmetric Synthesis
- Non-iterative asymmetric synthesis methods have been developed for complex polyketide spiroketals, demonstrating high stereo- and enantioselectivity. This process involves converting specific substrates into spiroketal compounds with potential cytotoxicity toward cancer cell lines, hinting at possible therapeutic applications (Meilert et al., 2004).
Synthesis of Key Intermediates
- Enantiomerically pure compounds derived from furfural have been synthesized with implications in medicinal chemistry, such as creating intermediates for anthracycline drugs, which are used in cancer treatment (Theurillat-Moritz et al., 1997).
Application in Antifungal Agents
- Certain stereoisomers of novel compounds have been found to exhibit significant antifungal activity, suggesting their potential use in developing antifungal medications (Tasaka et al., 1997).
Potential in Antiviral Research
- Derivatives of the compound have shown promising results in the synthesis of antiviral agents, particularly against herpes simplex virus, indicating potential in the development of new antiviral drugs (Harnden et al., 1987).
Research in HIV Inhibition
- Some stereoisomers of the compound have been explored for their role in blocking HIV entry, showing promise in HIV research and potential therapeutic applications (Watson et al., 2005).
properties
Molecular Formula |
C27H31BrCl2O7 |
|---|---|
Molecular Weight |
618.3 g/mol |
IUPAC Name |
(1S,2S,4R,12S,13R,15R,18R)-2-bromo-8-[(2R,3S)-1,1-dichloro-3-hydroxy-3-[(2R,4R)-4-methyl-5-oxooxolan-2-yl]propan-2-yl]-18-hydroxy-9,13-dimethyl-17,19-dioxapentacyclo[13.3.1.01,13.04,12.05,10]nonadeca-5(10),6,8-trien-11-one |
InChI |
InChI=1S/C27H31BrCl2O7/c1-10-6-16(36-24(10)33)21(31)19(23(29)30)13-4-5-14-15-7-17(28)27-25(34)35-9-12(37-27)8-26(27,3)20(15)22(32)18(14)11(13)2/h4-5,10,12,15-17,19-21,23,25,31,34H,6-9H2,1-3H3/t10-,12-,15+,16-,17+,19-,20-,21-,25-,26-,27-/m1/s1 |
InChI Key |
ZZCVHHDIBFSYFY-GWWWHUEBSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](OC1=O)[C@H]([C@@H](C2=C(C3=C(C=C2)[C@@H]4C[C@@H]([C@]56[C@@H](OC[C@H](O5)C[C@@]6([C@H]4C3=O)C)O)Br)C)C(Cl)Cl)O |
Canonical SMILES |
CC1CC(OC1=O)C(C(C2=C(C3=C(C=C2)C4CC(C56C(OCC(O5)CC6(C4C3=O)C)O)Br)C)C(Cl)Cl)O |
synonyms |
nakiterpiosin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[(1R,2S,4R,6R,9R,10S,11R,15R,18R)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate](/img/structure/B1250979.png)
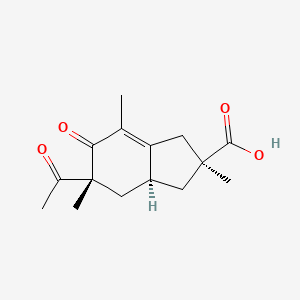

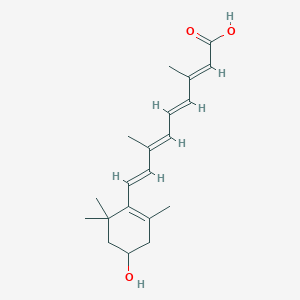
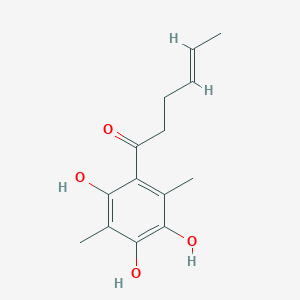
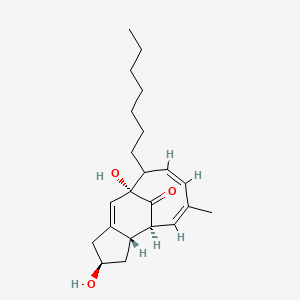
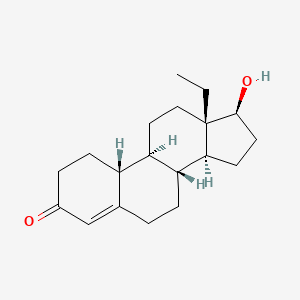
![(2Z,5R)-4-methyl-2-[[4-(3-methylbut-2-enoxy)phenyl]methylidene]spiro[1,4-diazabicyclo[3.2.1]octane-7,4'-cyclohexane]-1'-one](/img/structure/B1250992.png)

